(R)-2-(2-Chlorophenyl)pyrrolidine

説明

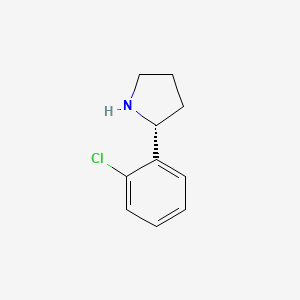

®-2-(2-Chlorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 2-chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(2-Chlorophenyl)pyrrolidine typically involves the asymmetric addition of azide to meso-anhydrides, promoted by novel sulfamide-substituted Cinchona alkaloid-based catalysts . This method allows for the smooth conversion of glutaric anhydrides to enantioenriched hemi-acyl azides, which can then be transformed into γ-amino acids or γ-lactams.

Industrial Production Methods: Industrial production of ®-2-(2-Chlorophenyl)pyrrolidine may involve large-scale asymmetric synthesis using organocatalytic processes. The use of Cinchona alkaloid-based catalysts is particularly advantageous due to their efficiency and selectivity in producing enantioenriched products.

化学反応の分析

Types of Reactions: ®-2-(2-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the azide group can be replaced by other nucleophiles to form different functional groups.

Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with azomethine ylides to form spiro-pyrrolidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include trimethylsilyl azide and organic acid additives.

Cycloaddition Reactions: Azomethine ylides generated in situ from indenoquinoxalinone and sarcosine are used.

Major Products:

γ-Amino Acids and γ-Lactams: These are major products formed from the asymmetric addition of azide to meso-anhydrides.

Spiro-Pyrrolidine Derivatives: Formed through cycloaddition reactions.

科学的研究の応用

®-2-(2-Chlorophenyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of biologically active compounds with potential anticonvulsant and analgesic properties.

Pharmacological Studies: The compound is studied for its interaction with neuronal voltage-sensitive sodium and L-type calcium channels, making it a candidate for developing new anticonvulsant drugs.

Chemical Synthesis: It serves as a building block for synthesizing complex molecules in organic chemistry.

作用機序

The mechanism of action of ®-2-(2-Chlorophenyl)pyrrolidine involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels . This interaction modulates the activity of these channels, leading to its anticonvulsant and analgesic effects. The compound’s ability to bind to these molecular targets makes it a valuable tool in studying the modulation of ion channels in neurons.

類似化合物との比較

®-2-(4-Chlorophenyl)pyrrolidine: Similar in structure but with the chlorine atom at the 4-position instead of the 2-position.

3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds also contain a chlorophenyl group and exhibit anticonvulsant properties.

Uniqueness: ®-2-(2-Chlorophenyl)pyrrolidine is unique due to its specific interaction with neuronal ion channels and its potential use in developing new pharmacological agents. Its enantioenriched form provides higher selectivity and efficacy in biological systems compared to its racemic counterparts.

生物活性

(R)-2-(2-Chlorophenyl)pyrrolidine is a chiral organic compound with significant potential in pharmaceutical applications due to its unique structural characteristics and biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12ClN

- Functional Groups : Contains a pyrrolidine ring and a 2-chlorophenyl substituent, which influences its reactivity and biological interactions.

The presence of the chlorine atom on the aromatic ring is critical in modulating the compound's biological activity. Pyrrolidine derivatives are often explored for their roles in drug discovery, particularly as scaffolds for developing new therapeutic agents.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Neuronal Voltage-Sensitive Sodium Channels : The compound modulates these channels, which is significant for developing anticonvulsant drugs.

- L-Type Calcium Channels : Interaction with these channels suggests potential applications in treating various neurological disorders.

While detailed mechanisms remain under investigation, the compound's ability to influence these channels indicates its relevance in pharmacological research.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : It has potential applications in synthesizing ribosomally synthesized and post-translationally modified peptides (RiPPs), known for their potent antimicrobial properties.

- Antifungal Activity : The compound has been noted for its significant antifungal effects, expanding its potential therapeutic applications.

1. Anticonvulsant Activity

A study evaluating the efficacy of pyrrolidine derivatives, including this compound, demonstrated their potential as anticonvulsants. The modulation of sodium and calcium channels was linked to reduced seizure activity in animal models.

2. Antimicrobial Peptides

Recent research highlighted the role of this compound in synthesizing RiPPs, showcasing its ability to enhance the stability and efficacy of antimicrobial peptides. This application is particularly promising for addressing antibiotic resistance issues.

Synthesis Methods

The synthesis of this compound can be approached through various methods:

- Hofmann–Löffler Reaction : This method involves the thermal or photochemical decomposition of N-halogenated amines to generate cyclic amines like pyrrolidine derivatives.

- Peptide Bond Formation : Involves complex organic reactions under controlled laboratory conditions to create peptide bonds essential for RiPP synthesis.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (R)-2-(3-Chlorophenyl)pyrrolidine | Pyrrolidine derivative | Similar chirality; different chlorophenyl substitution |

| (S)-1-(4-Chlorophenyl)pyrrolidine | Pyrrolidine derivative | Different stereochemistry; potential CNS activity |

| 1-(2-Chlorophenyl)ethylamine | Amine | Lacks cyclic structure; different biological profile |

This table illustrates how this compound compares to other pyrrolidine derivatives, emphasizing its unique properties stemming from its specific stereochemistry and substitution pattern.

特性

IUPAC Name |

(2R)-2-(2-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXDPDJNNABZGP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427992 | |

| Record name | (R)-2-(2-CHLOROPHENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823188-58-5 | |

| Record name | (R)-2-(2-CHLOROPHENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。